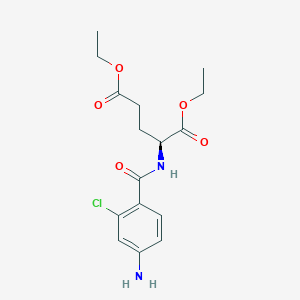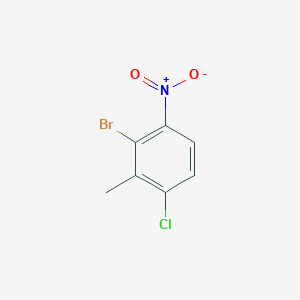
4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene
Übersicht
Beschreibung
4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene is an organic compound with the molecular formula C39H32OP2 . It is a white to light yellow powder or crystal .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, 4,5-diphosphorylated 1,2,3-triazoles, has been synthesized and studied . The synthesis of such compounds often involves complex organic reactions and requires specialized knowledge in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex, with two diphenylphosphoryl groups attached to a xanthene backbone . The xanthene backbone itself is a tricyclic system, with two benzene rings fused to a central oxygen-containing ring .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . It has a melting point range of 226°C to 230°C . Its purity, as determined by titration with HClO4, is between 97.5% to 102.5% .Wissenschaftliche Forschungsanwendungen
Catalysis Applications
- Intramolecular Aminocyanation of Alkenes : This chemical has been crucial as a ligand for palladium in the intramolecular aminocyanation of alkenes, demonstrating high chemo- and regioselectivity (Miyazaki et al., 2014).
- Intramolecular Oxycyanation of Alkenes : Similarly, it has been essential in the intramolecular oxycyanation of alkenes for achieving high selectivity (Koester et al., 2012).
- Decarboxylative Heck Reaction : It has been used in palladium-catalyzed decarboxylative Heck reactions of vinyl arenes, demonstrating high stereoselectivity (Wang et al., 2018).
Luminescence and Photophysical Properties
- Lanthanide Complexes : This compound has been used to create lanthanide complexes with notable luminescence properties, including high emission quantum yields (Miyata et al., 2011).
- Eu(III) Complexes : Its incorporation in Eu(III) complexes led to enhanced luminescence with significant quantum yield and emission lifetime (Miyata et al., 2012).
Other Applications
- Gold(I) Complexes : It has been involved in the synthesis of dinuclear Au(I) complexes, showing potential in coordination chemistry (Tunyogi & Deák, 2010).
- Organometallic Chemistry : The compound has been utilized in the formation of mono-, di-, and trinuclear complexes, highlighting its versatility in organometallic chemistry (Turculet & McDonald, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,5-bis(diphenylphosphoryl)-9,9-dimethylxanthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O3P2/c1-39(2)33-25-15-27-35(43(40,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)42-38-34(39)26-16-28-36(38)44(41,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFWUIFQRRZREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150430 | |
| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
808142-24-7 | |
| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808142-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





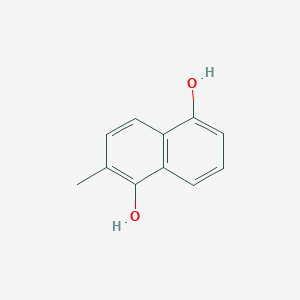

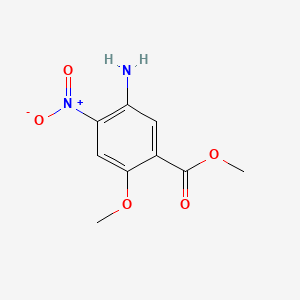
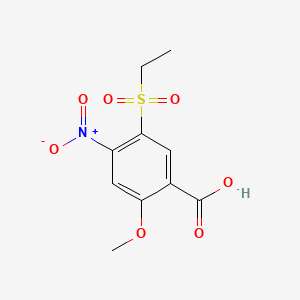

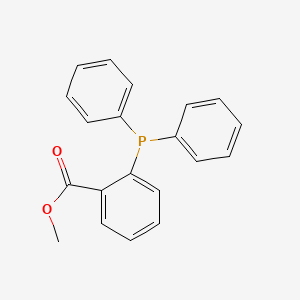

![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)
